3-氟苯乙基溴化镁,0.5M 四氢呋喃溶液

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

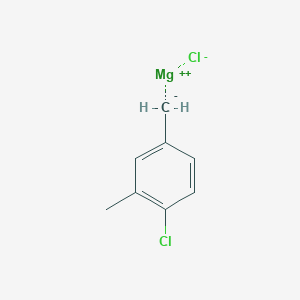

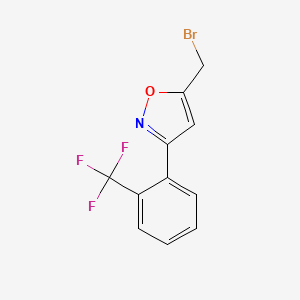

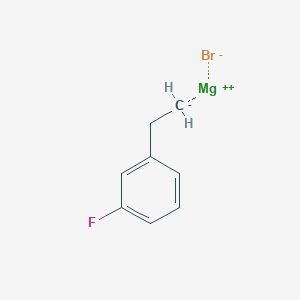

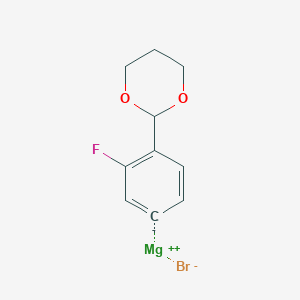

3-Fluorophenethylmagnesium bromide is a Grignard reagent that is commonly used in organic synthesis . It is typically available as a 0.5M solution in tetrahydrofuran (THF), a common solvent for Grignard reagents . The molecular weight of this compound is 227.36 .

Molecular Structure Analysis

The linear formula of 3-Fluorophenethylmagnesium bromide is C8H8BrFMg . The InChI code is 1S/C8H8F.BrH.Mg/c1-2-7-4-3-5-8(9)6-7;;/h3-6H,1-2H2;1H;/q;;+1/p-1 . This indicates that the molecule consists of a phenethyl group (a benzene ring attached to an ethyl group) with a fluorine atom substituted at the 3-position. This phenethyl group is then attached to a magnesium bromide group.Physical and Chemical Properties Analysis

3-Fluorophenethylmagnesium bromide is a liquid at room temperature . It has a density of 0.936 g/mL at 25°C . The boiling point is 65°C .科学研究应用

氟化物传感器合成

该化合物已用于合成新型近红外 (NIR) 区域氟化物传感器。例如,使用相关工艺形成的芳基溴化镁合成了吖杂-硼-二吡咯甲烯 (aza-BODIPY) 荧光团,该荧光团对溶液和活细胞中的氟离子表现出高特异性和快速响应。这突出了其在开发氟离子灵敏检测工具中的作用,这对环境监测和生物学研究具有重要意义 (Zou 等,2014)。

交叉偶联反应

在交叉偶联反应领域,3-氟苯乙基溴化镁对于创建碳碳键非常有价值。例如,早期过渡金属催化的反应已成功使用苯乙基格氏试剂进行脱氟和重排过程,以高区域选择性合成苯乙基芳烃。此类方法对于构建具有对取代模式精确控制的复杂有机骨架至关重要,证明了该试剂在有机合成和材料科学中的实用性 (郭等,2006)。

有机合成和药物发现

此外,该化合物已用于合成 3'-氟-2',3'-二脱氧-2',3'-二脱氢-4'-乙炔基 D- 和 L-呋喃核苷,从特定的甘油醛衍生物开始。这一过程强调了它在制备核苷类似物中的重要性,而核苷类似物是抗病毒和抗癌疗法中的关键成分。将氟原子引入有机分子中的能力在药物发现中特别有价值,因为氟可以显着改变药物的生物活性和药代动力学性质 (陈等,2004)。

材料科学

在材料科学中,3-氟苯乙基溴化镁作为先进材料合成中的前体。例如,它已被用于制备周边具有蓝光发射荧光团的聚苯乙烯。这些材料因其在光电器件中的潜在应用而备受关注,例如有机发光二极管 (OLED),其中对聚合物的电子性质的精确控制对于器件性能至关重要 (岳川,2005)。

作用机制

Target of Action

3-Fluorophenethylmagnesium bromide is a Grignard reagent . Grignard reagents are organomagnesium compounds that are widely used in organic chemistry for carbon-carbon bond formation. They are highly reactive and can react with a variety of electrophilic compounds. The primary targets of 3-Fluorophenethylmagnesium bromide are electrophilic carbon atoms in organic compounds .

Mode of Action

The mode of action of 3-Fluorophenethylmagnesium bromide involves the nucleophilic attack on the electrophilic carbon atom of an organic compound. The carbon-magnesium bond in the Grignard reagent is polar, with the carbon being nucleophilic. This allows the carbon to attack electrophilic carbon atoms in organic compounds, forming new carbon-carbon bonds .

Biochemical Pathways

The exact biochemical pathways affected by 3-Fluorophenethylmagnesium bromide would depend on the specific organic compound it reacts with. In general, grignard reagents are used in the synthesis of alcohols, aldehydes, ketones, and carboxylic acids . They can also be used in the preparation of carbon-carbon double bonds and in the formation of carbon-phosphorus, carbon-tin, carbon-silicon, carbon-boron and other carbon-heteroatom bonds .

Pharmacokinetics

It’s important to note that Grignard reagents are generally sensitive to moisture and air, and they need to be handled under an inert atmosphere .

Result of Action

The result of the action of 3-Fluorophenethylmagnesium bromide is the formation of new organic compounds through the creation of new carbon-carbon bonds. The exact molecular and cellular effects would depend on the specific compounds synthesized .

安全和危害

3-Fluorophenethylmagnesium bromide is classified as a dangerous substance. It is flammable (H225), harmful if swallowed (H302), causes severe skin burns and eye damage (H314), may cause respiratory irritation (H335), and is suspected of causing cancer (H351) . Precautionary measures include avoiding ignition sources (P210), avoiding breathing dust/fume/gas/mist/vapors/spray (P260), wearing protective gloves/protective clothing/eye protection/face protection (P280), and storing in a well-ventilated place (P403 + P235) .

属性

IUPAC Name |

magnesium;1-ethyl-3-fluorobenzene;bromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F.BrH.Mg/c1-2-7-4-3-5-8(9)6-7;;/h3-6H,1-2H2;1H;/q-1;;+2/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPXYCVSTEYCFJG-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]CC1=CC(=CC=C1)F.[Mg+2].[Br-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrFMg |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]phenylmagnesium bromide, 0.25M in tetrahydrofuran](/img/structure/B6333899.png)